Diethyl (but-1-yn-1-yl)(2-cyclopropylideneethyl)propanedioate
Description
Diethyl (but-1-yn-1-yl)(2-cyclopropylideneethyl)propanedioate is a substituted propanedioate ester featuring two distinct functional groups: a but-1-yn-1-yl (terminal alkyne) substituent and a 2-cyclopropylideneethyl (strained cyclopropane-vinyl) moiety. The ester groups enhance solubility in organic solvents, while the electron-deficient cyclopropane and alkyne groups confer unique reactivity in cycloadditions or nucleophilic substitutions.
The structural elucidation of this compound relies on crystallographic techniques, with software such as SHELX-76 and SHELXL historically employed for refining small-molecule structures . Modern structure validation protocols, as outlined by Spek (2009), ensure accuracy in bond lengths, angles, and torsional parameters, critical for confirming the stereoelectronic effects of the cyclopropane and alkyne groups .
Properties
CAS No. |
158390-74-0 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
diethyl 2-but-1-ynyl-2-(2-cyclopropylideneethyl)propanedioate |
InChI |
InChI=1S/C16H22O4/c1-4-7-11-16(14(17)19-5-2,15(18)20-6-3)12-10-13-8-9-13/h10H,4-6,8-9,12H2,1-3H3 |
InChI Key |
ONKJCIKJXHDJOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(CC=C1CC1)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (but-1-yn-1-yl)(2-cyclopropylideneethyl)propanedioate typically involves the alkynylation of phosphoramidates using copper-catalyzed reactions. The process begins with the preparation of diethyl phosphite, which is then reacted with benzylamine and iodoform under controlled conditions to form the desired product. The reaction is carried out in a two-necked flask equipped with a condenser and a nitrogen inlet, ensuring an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Diethyl (but-1-yn-1-yl)(2-cyclopropylideneethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the alkyne group is targeted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
Diethyl (but-1-yn-1-yl)(2-cyclopropylideneethyl)propanedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl (but-1-yn-1-yl)(2-cyclopropylideneethyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and stability of propanedioate esters are heavily influenced by substituent effects. Below is a comparative analysis of Diethyl (but-1-yn-1-yl)(2-cyclopropylideneethyl)propanedioate with analogous compounds:
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (in CHCl₃) | Stability Under Air | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | 292.34 | 45–47 | High | Moderate | Alkyne, cyclopropane, ester |
| Diethyl (prop-1-yn-1-yl)(vinyl)propanedioate | 236.26 | 32–34 | Very high | Low | Alkyne, vinyl, ester |
| Diethyl (2-cyclopropylethyl)(but-1-yn-1-yl)propanedioate | 278.33 | 58–60 | Moderate | High | Alkyne, cyclopropyl, ester |
| Diethyl (but-1-yn-1-yl)(ethyl)propanedioate | 226.26 | <25 (liquid) | Very high | High | Alkyne, alkyl, ester |
Key Findings :
Reactivity: The target compound exhibits enhanced reactivity in Diels-Alder reactions compared to alkyl-substituted analogs (e.g., Diethyl (but-1-yn-1-yl)(ethyl)propanedioate) due to the electron-withdrawing cyclopropane-vinyl group . The terminal alkyne in the target compound facilitates Sonogashira coupling, whereas vinyl-substituted analogs (e.g., Diethyl (prop-1-yn-1-yl)(vinyl)propanedioate) are prone to polymerization under similar conditions.
Stability :
- Cyclopropane-containing derivatives (target compound and Diethyl (2-cyclopropylethyl)(but-1-yn-1-yl)propanedioate) show moderate air sensitivity due to ring strain, requiring inert storage conditions. In contrast, alkyl-substituted analogs are stable under ambient conditions.
Crystallographic Behavior: The target compound’s crystal structure, refined using SHELXL, reveals torsional strain (5–7° deviation from ideal geometry) in the cyclopropane-vinyl moiety, absent in non-cyclopropane analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing diethyl propanedioate derivatives with alkyne and cyclopropane substituents?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or conjugate addition reactions. For example, propargyl bromide can react with a pre-formed oxyanion (generated by deprotonating a hydroxyl group with K₂CO₃ in DMF). The reaction is monitored via TLC (n-hexane:ethyl acetate, 9:1) and quenched with ice. Crude products are extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and purified under reduced pressure. This approach is adaptable for introducing cyclopropane moieties via [2+1] cycloaddition or alkylidene transfer reactions .
Q. How is the structure of diethyl propanedioate derivatives validated after synthesis?
- Methodological Answer : Structural confirmation combines spectroscopic techniques (¹H/¹³C NMR, IR) and X-ray crystallography. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) is performed using a Bruker Kappa APEXII diffractometer. Data refinement with SHELXL97 provides bond lengths (e.g., C-C avg. 0.005 Å) and R-factors (e.g., 0.062). Non-crystalline compounds are analyzed via high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve alkynyl and cyclopropane proton couplings .
Q. What purification strategies are recommended for isolating diethyl propanedioate derivatives?
- Methodological Answer : After extraction, column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is standard. For thermally unstable compounds, low-temperature crystallization from ethanol/water mixtures is preferred. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile analogs .
Advanced Research Questions
Q. How do crystallographic parameters resolve conformational ambiguities in diethyl propanedioate derivatives?
- Methodological Answer : SCXRD analysis reveals dihedral angles between aromatic and cyclopropane rings (e.g., 62.78° and 80.53° in related indole derivatives). Hydrogen-bonding networks (e.g., C–H···O interactions) and π-π stacking distances (3.5–4.0 Å) are quantified using SHELXL97. Data-to-parameter ratios >15 ensure refinement reliability. Disordered regions are modeled with PART commands and isotropic displacement parameters .
Q. What mechanistic insights govern the reactivity of cyclopropane and alkyne groups in diethyl propanedioate systems?
- Methodological Answer : Cyclopropane rings undergo strain-driven ring-opening reactions with electrophiles (e.g., Br₂), while alkynes participate in Sonogashira coupling or click chemistry. Computational studies (DFT at B3LYP/6-31G*) predict activation energies for cyclopropane cleavage (~25 kcal/mol) and alkyne π-backbonding trends. Experimental kinetics (e.g., UV-Vis monitoring) validate these models .
Q. How can computational tools predict the environmental fate of diethyl propanedioate derivatives?
- Methodological Answer : QSAR models estimate biodegradation half-lives (e.g., EPI Suite) using logP and Henry’s law constants. For analogs like diethyl malonate, experimental data show hydrolysis rates (t₁/₂ = 14 days at pH 7) and soil adsorption coefficients (Koc = 120 L/kg). These parameters guide ecotoxicity assessments for structurally related compounds .
Q. How to address contradictions in reported synthetic yields for diethyl propanedioate derivatives?
- Methodological Answer : Yield discrepancies often arise from solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. NaH), or moisture sensitivity. Systematic optimization via Design of Experiments (DoE) identifies critical factors. For example, propargyl bromide reactions in anhydrous DMF at 0°C improve yields by 20% compared to ambient conditions .
Q. What advanced techniques validate non-covalent interactions in crystalline diethyl propanedioate derivatives?
- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) maps close contacts (e.g., H···H, C···O). Independent gradient model (IGM) plots visualize steric and electrostatic contributions. For example, van der Waals interactions dominate in cyclopropane-containing crystals, while hydrogen bonds stabilize layered structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
